Boroxine Formation Resistance vs. Unsubstituted Phenylboronic Acid
5-Acetyl-2-methoxyphenylboronic acid demonstrates significantly reduced susceptibility to boroxine (cyclic trimeric anhydride) formation compared to unsubstituted phenylboronic acid. The ortho-methoxy group establishes intramolecular hydrogen bonding and partial O→B coordination that thermodynamically disfavors the dehydration equilibrium toward boroxine [1]. This structural feature ensures that the boronic acid remains predominantly in its monomeric, analytically tractable form under ambient storage and reaction conditions [2].
| Evidence Dimension | Propensity for boroxine (cyclic trimeric anhydride) formation |
|---|---|
| Target Compound Data | Resistant to boroxine formation; intramolecular O→B coordination from ortho-methoxy group stabilizes monomeric form |
| Comparator Or Baseline | Phenylboronic acid (unsubstituted): Readily undergoes dehydration to boroxine; equilibrium favors trimer under ambient conditions |
| Quantified Difference | Qualitative resistance conferred by ortho-methoxy substitution; boroxine formation is a major confounding factor for unsubstituted analogs in analytical and preparative workflows |
| Conditions | Ambient temperature and humidity; solid-state and solution-phase equilibria as characterized by FT-IR spectroscopy and X-ray crystallography |
Why This Matters
Resistance to boroxine formation ensures consistent molecular weight and stoichiometry during weighing and reaction setup, directly impacting reproducibility in both academic research and industrial process development.
- [1] Adamczyk-Woźniak, A.; Sporzyński, A. The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 2020, 913, 121202. View Source
- [2] Kilinc, E.; et al. Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and Their Employment in Fluoride Determination of Dental Formulations and Beverages by Fluorescence Quenching. Journal of Applied Spectroscopy, 2024, 91(1), 121-130. View Source
